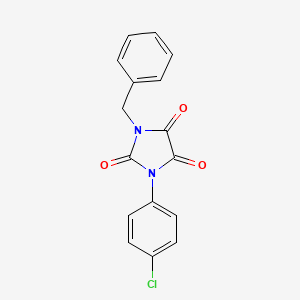![molecular formula C16H14ClF3N2OS B3820362 1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea](/img/structure/B3820362.png)
1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea is a synthetic organic compound that features a urea functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or toluene.
Catalyst: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the trifluoropropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-3-phenylurea: Lacks the trifluoropropylsulfanyl group.
1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]urea: Has a methylsulfanyl group instead of trifluoropropylsulfanyl.
Uniqueness
The presence of the trifluoropropylsulfanyl group in 1-(4-Chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2OS/c17-11-5-7-12(8-6-11)21-15(23)22-13-3-1-2-4-14(13)24-10-9-16(18,19)20/h1-8H,9-10H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZIMAYIUQBWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)SCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


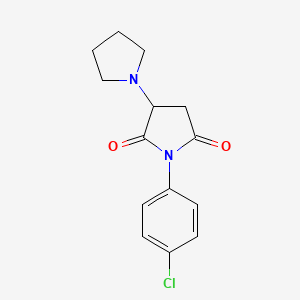
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-3-ol](/img/structure/B3820285.png)
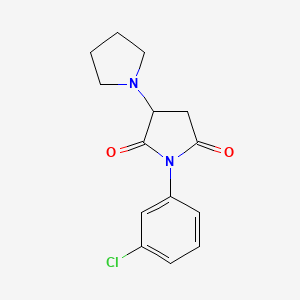
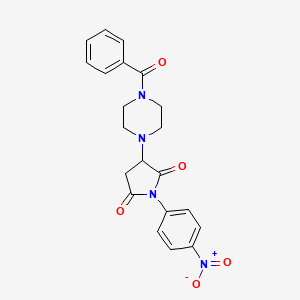
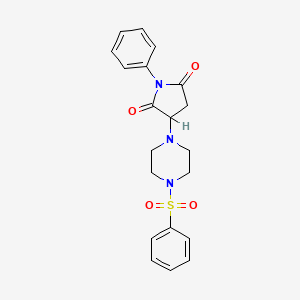
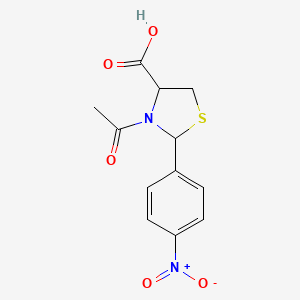

![4-Phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione](/img/structure/B3820321.png)
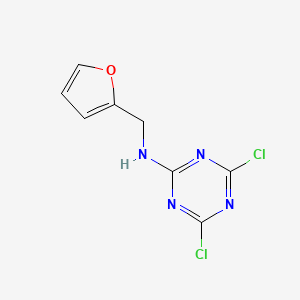
![2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B3820354.png)
![1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea](/img/structure/B3820367.png)
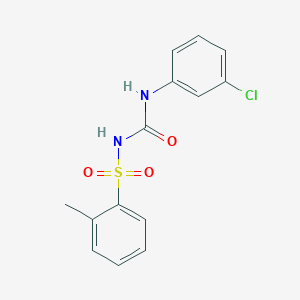
![N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3820388.png)
